![molecular formula C26H19ClN2O3 B5162972 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B5162972.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential .
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide involves several steps. One common method is the cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . Industrial production methods often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide is unique due to its specific structural features and functional groups. Similar compounds include other benzoxazole derivatives such as:
- 2-amino benzoxazole
- 5,7-dichloro-1,3-benzoxazol-2-yl-1H-pyrazolo[3,4-b]quinoline
- 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzene-1-sulfonamide .
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O3/c1-15-19(26-29-22-14-18(27)10-11-23(22)32-26)8-5-9-21(15)28-25(30)20-12-16-6-3-4-7-17(16)13-24(20)31-2/h3-14H,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXATUZXJHNAAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC)C4=NC5=C(O4)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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